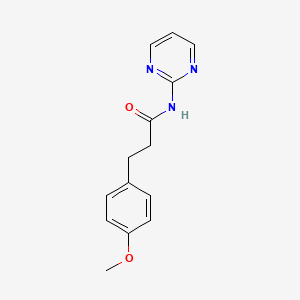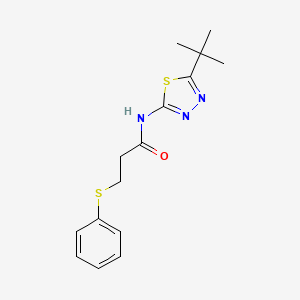![molecular formula C24H34N2O5S2 B11169381 3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide](/img/structure/B11169381.png)
3-(benzylsulfonyl)-N-[4-(dibutylsulfamoyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry and biochemical research. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the sulfonamide group: This step involves the reaction of 4-aminobenzenesulfonamide with dibutylamine under acidic conditions to form the dibutylsulfamoyl derivative.
Introduction of the phenylmethanesulfonyl group: The dibutylsulfamoyl derivative is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylmethanesulfonyl group.
Formation of the final product: The intermediate product is then reacted with 3-bromopropionyl chloride in the presence of a base to form the final compound, N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, such as cytosolic phospholipase A2α, which is involved in inflammatory processes.
Biochemical Research: The compound is used to investigate biochemical pathways and molecular interactions involving sulfonamide and sulfonyl groups.
Industrial Applications: It may be used in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the hydrolysis of phospholipids and subsequent production of inflammatory mediators . This inhibition can modulate inflammatory responses and has potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Dibutylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide: Another sulfonamide derivative with similar inhibitory properties.
N-[4-(Dibutylsulfamoyl)phenyl]benzamide:
Uniqueness
N-[4-(DIBUTYLSULFAMOYL)PHENYL]-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H34N2O5S2 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-[4-(dibutylsulfamoyl)phenyl]propanamide |
InChI |
InChI=1S/C24H34N2O5S2/c1-3-5-17-26(18-6-4-2)33(30,31)23-14-12-22(13-15-23)25-24(27)16-19-32(28,29)20-21-10-8-7-9-11-21/h7-15H,3-6,16-20H2,1-2H3,(H,25,27) |
InChI Key |
HISYUGWGUMASEO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxybenzamide](/img/structure/B11169298.png)


![3-[(4-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B11169321.png)
![(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) (2S,3R)-3-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11169327.png)

![N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-phenoxypropanamide](/img/structure/B11169353.png)
![Ethyl {[4-(butan-2-ylsulfamoyl)phenyl]amino}(oxo)acetate](/img/structure/B11169355.png)
![3-chloro-N-[4-(ethylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11169372.png)

![1-(4-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11169378.png)
![2-(propylsulfanyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B11169389.png)
![3-[(2-methylpropanoyl)amino]-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B11169390.png)
![2-chloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169392.png)
